[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate
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Overview
Description
Polydeoxy(guanine-thymine) nucleotide is a synthetic polymer composed of repeating units of deoxyguanosine and thymidine. These nucleotides are essential components of DNA, where guanine pairs with cytosine and thymine pairs with adenine. The unique structure of polydeoxy(guanine-thymine) nucleotide allows it to form stable double-stranded helices, making it a valuable tool in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Polydeoxy(guanine-thymine) nucleotide can be synthesized using solid-phase synthesis techniques. The process involves the sequential addition of deoxyguanosine and thymidine monomers to a growing nucleotide chain anchored to a solid support. Each addition is followed by deprotection and coupling steps to ensure the correct sequence and length of the polymer .
Industrial Production Methods: Industrial production of polydeoxy(guanine-thymine) nucleotide typically involves automated DNA synthesizers. These machines use solid-phase techniques to rapidly and accurately assemble the nucleotide chain. The synthesized product is then purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Polydeoxy(guanine-thymine) nucleotide undergoes various chemical reactions, including:
Oxidation: The guanine base can be oxidized to form 8-oxoguanine, a common oxidative lesion in DNA.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can modify the bases or the sugar-phosphate backbone.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, dithiothreitol.
Substitution Reagents: Alkylating agents, such as methyl iodide.
Major Products Formed:
Oxidation: 8-oxoguanine.
Substitution: Various alkylated nucleotides depending on the reagent used.
Scientific Research Applications
Polydeoxy(guanine-thymine) nucleotide has a wide range of applications in scientific research:
Chemistry: Used as a model system to study DNA interactions and stability.
Biology: Employed in gene synthesis and cloning experiments.
Medicine: Investigated for its potential in gene therapy and as a diagnostic tool for genetic disorders.
Industry: Utilized in the development of biosensors and nanotechnology applications.
Mechanism of Action
Polydeoxy(guanine-thymine) nucleotide exerts its effects by forming stable double-stranded helices through hydrogen bonding between guanine and thymine bases. This stability is crucial for its role in DNA replication and repair processes. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
- Polydeoxy(adenine-thymine) nucleotide
- Polydeoxy(cytosine-guanine) nucleotide
- Polydeoxy(adenine-cytosine) nucleotide
Comparison: Polydeoxy(guanine-thymine) nucleotide is unique due to its specific base pairing and stability. Compared to polydeoxy(adenine-thymine) nucleotide, it forms more stable helices due to the stronger hydrogen bonding between guanine and thymine. This makes it particularly useful in applications requiring high stability and fidelity .
Properties
CAS No. |
55684-98-5 |
---|---|
Molecular Formula |
C20H27N7O14P2 |
Molecular Weight |
651.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C20H27N7O14P2/c1-8-4-26(20(31)25-17(8)29)13-2-9(28)11(39-13)5-38-43(35,36)41-10-3-14(40-12(10)6-37-42(32,33)34)27-7-22-15-16(27)23-19(21)24-18(15)30/h4,7,9-14,28H,2-3,5-6H2,1H3,(H,35,36)(H,25,29,31)(H2,32,33,34)(H3,21,23,24,30)/t9-,10-,11+,12+,13+,14+/m0/s1 |
InChI Key |
KQVGIENMXBONMG-PRSXHHODSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=NC5=C4N=C(NC5=O)N)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C4N=C(NC5=O)N)O |
Related CAS |
55684-98-5 |
Origin of Product |
United States |
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